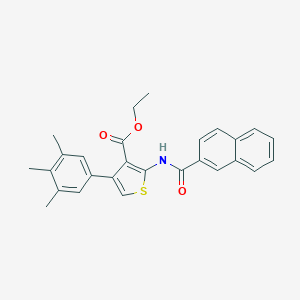

![molecular formula C23H22N2O2 B383022 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole CAS No. 430441-76-2](/img/structure/B383022.png)

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis

The compound is a phenylboronic ester derivative . Phenyl borate is an intermediate widely used in organic synthesis . It can be used in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Crystal Engineering

Phenyl borate, which is part of the compound’s structure, is used in crystal engineering . The compound’s single crystals have been grown from hexane and petroleum ether , indicating its potential use in the design and synthesis of new crystalline materials.

Biological Applications

Phenyl borate has been used in biology . For instance, it has been used in the glycosylation of insulin and bound to gel microspheres with phenylboronic acid to regulate the rhythm of insulin .

Medical Applications

In the 1980s, Velcade synthesized the first anti-cancer drug based on boric acid . Given the compound’s structural similarity to boric acid, it may have potential applications in the development of new pharmaceuticals.

Catalysis

Phenyl borate is also used in catalysis . Therefore, the compound could potentially be used as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of these processes.

Prevention of Cell Aggregation

Phenylboronic acid and polyethylene glycol (PEG) have been grafted onto a poly-L-lysine (PLL) backbone to make a copolymer that could be used in the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion . This suggests that the compound could potentially be used in similar biomedical applications.

作用機序

特性

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPNPFYPUSEWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B382939.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B382940.png)

![N-(4-tert-butylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B382941.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B382943.png)

![N-(4-ethoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B382946.png)

![N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B382947.png)

![N-[(4-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B382948.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B382949.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B382950.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B382954.png)

![2-({[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxamide](/img/structure/B382957.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(5-methyl-2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B382958.png)

![20-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B382962.png)